(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
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Overview
Description
(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group, which is known for its versatility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the thienopyridine core followed by the introduction of the boronic acid group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine
Medically, this compound is being explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
Industrially, it is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid exerts its effects involves the interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This interaction is crucial in its potential therapeutic applications, particularly in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid: shares similarities with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid.
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for sugars.
Benzylboronic acid: Known for its applications in medicinal chemistry.
Properties
CAS No. |
83611-97-6 |
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Molecular Formula |
C15H15BN2O2S |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
[5-[(2-cyanophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C15H15BN2O2S/c17-8-11-3-1-2-4-12(11)9-18-6-5-14-13(10-18)7-15(21-14)16(19)20/h1-4,7,19-20H,5-6,9-10H2 |
InChI Key |
DPDSTAHADKRNLI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(S1)CCN(C2)CC3=CC=CC=C3C#N)(O)O |
Origin of Product |
United States |
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